molecular formula C17H19N3O3S B2960396 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903539-68-3

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2960396
CAS No.: 1903539-68-3
M. Wt: 345.42
InChI Key: SHHBOEBZPYVRSP-UHFFFAOYSA-N
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Description

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound featuring a thiazole ring, an azetidine ring, and an isoindole ring. The thiazole ring is known for its diverse biological activities, while the azetidine and isoindole rings contribute to the compound’s unique chemical properties .

Mechanism of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific mode of action can vary depending on the specific compound and its targets.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can also vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Properties

IUPAC Name

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-9-14(24-10(2)18-9)17(23)19-7-11(8-19)20-15(21)12-5-3-4-6-13(12)16(20)22/h3-4,11-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHBOEBZPYVRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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